ウンデシルマルトシド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

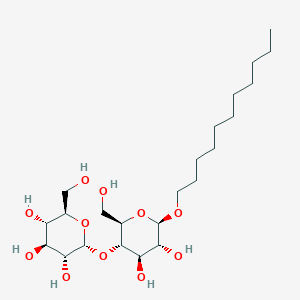

Undecyl-Beta-D-Maltopyranoside is widely used in scientific research due to its ability to solubilize membrane proteins without denaturing them . This property makes it valuable in the purification, extraction, and structural analysis of membrane-bound proteins . Additionally, it is used in the formulation of various biochemical assays and as a stabilizing agent in protein crystallography .

作用機序

生化学分析

Biochemical Properties

Undecyl-maltoside plays a significant role in biochemical reactions, particularly in the solubilization and purification of membrane proteins . It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic interactions due to its alkyl chain . The nature of these interactions is largely dependent on the specific properties of the biomolecules involved .

Cellular Effects

The effects of Undecyl-maltoside on cells are largely related to its role in the solubilization and purification of membrane proteins . It can influence cell function by affecting the stability and activity of these proteins . For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism by altering the function of membrane proteins .

Molecular Mechanism

Undecyl-maltoside exerts its effects at the molecular level primarily through its interactions with biomolecules. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . Its mechanism of action is largely dependent on the specific properties of the biomolecules it interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Undecyl-maltoside can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Undecyl-maltoside can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Undecyl-maltoside is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Undecyl-maltoside is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Undecyl-maltoside and its effects on activity or function can be influenced by various factors . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

化学反応の分析

反応の種類

ウンデシル-β-D-マルトピラノシドは、主に加水分解反応と酸化反応を起こします . 加水分解は、酸性または塩基性条件下で起こり、グリコシド結合が切断され、マルトースとウンデシルアルコールが生成されます . 酸化反応は、マルトース部分のヒドロキシル基を変性させることができ、様々な酸化誘導体の形成につながります .

一般的な試薬と条件

主要な生成物

加水分解: マルトースとウンデシルアルコール.

酸化: マルトースの酸化誘導体.

科学研究での用途

ウンデシル-β-D-マルトピラノシドは、膜タンパク質を変性させずに可溶化できるため、科学研究で広く使用されています . この特性により、膜結合タンパク質の精製、抽出、構造解析において貴重なツールとなります . さらに、様々な生化学的アッセイの調製や、タンパク質結晶学における安定化剤としても使用されます .

類似化合物との比較

類似化合物

n-ドデシル-β-D-マルトピラノシド: 構造は似ていますが、ドデシル鎖がより長い.

n-デシル-β-D-マルトピラノシド: 構造は似ていますが、デシル鎖が短い.

n-オクチル-β-D-グルコピラノシド: 機能は似ていますが、糖部分が違う.

ユニークさ

ウンデシル-β-D-マルトピラノシドは、中間的な鎖長のため、可溶化効率とタンパク質安定性のバランスがとれており、ユニークです . これは、様々な膜タンパク質を、構造的完全性を損なうことなく可溶化するのに特に役立ちます .

特性

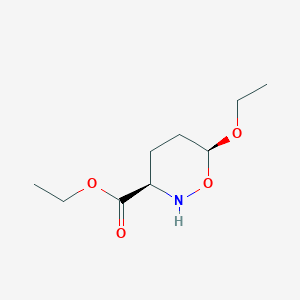

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-2-3-4-5-6-7-8-9-10-11-31-22-20(30)18(28)21(15(13-25)33-22)34-23-19(29)17(27)16(26)14(12-24)32-23/h14-30H,2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEMNFYVTFDKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170552-39-3 |

Source

|

| Record name | β-D-Glucopyranoside, undecyl 4-O-β-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is Undecyl-Maltoside used in studying membrane proteins like FtsX and ExbB-ExbD?

A1: Undecyl-Maltoside is a mild, non-ionic detergent often used to extract and stabilize membrane proteins in their native-like state while removing them from their lipid membrane environment. This is crucial for studying their structure and function.

- In the first paper [], Undecyl-Maltoside was used to solubilize and crystallize the Extracellular Domain 1 (ECD1) of FtsX from S. pneumoniae. This allowed researchers to determine its crystal structure, providing insights into its potential role in cell division.

- The second paper [] highlights the use of Undecyl-Maltoside to solubilize the ExbB oligomer and ExbB-ExbD subcomplex from the cytoplasmic membrane of E. coli. This solubilization process was crucial for subsequent purification and analysis by mass spectrometry, ultimately revealing the oligomeric states of these proteins and advancing our understanding of energy transduction in bacteria.

Q2: How does the use of Undecyl-Maltoside contribute to understanding protein complex formation?

A2: Undecyl-Maltoside's mild detergent properties are key to preserving the integrity of protein complexes during extraction and purification. The second paper demonstrates this by showing that the ExbB and ExbB-ExbD complexes remained stable throughout the purification process, which included the use of Undecyl-Maltoside for solubilization []. This stability allowed researchers to accurately determine the stoichiometry of these complexes. This information is crucial for understanding how these proteins interact and function within the cell membrane.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)

![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)